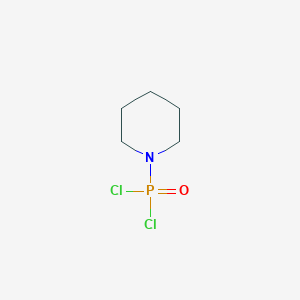
1-dichlorophosphorylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-dichlorophosphorylpiperidine is an organophosphorus compound that features a phosphonic dichloride group bonded to a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-dichlorophosphorylpiperidine can be synthesized through the reaction of piperidine with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:
PCl3+C5H10NH→C5H10N-PCl2
Industrial Production Methods
Industrial production of phosphonic dichloride, piperidino- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-dichlorophosphorylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alcohols or amines, to form phosphonate esters or amides.
Hydrolysis: In the presence of water, phosphonic dichloride, piperidino- can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Phosphonate Esters: Formed from the reaction with alcohols.
Phosphonic Amides: Formed from the reaction with amines.
Phosphonic Acids: Formed from hydrolysis reactions.
Applications De Recherche Scientifique
1-dichlorophosphorylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical tool in enzyme inhibition studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic dichloride, piperidino- involves its ability to form strong bonds with nucleophiles, such as hydroxyl and amino groups. This property makes it a valuable reagent in the modification of biomolecules and the synthesis of complex organic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it interacts with.
Comparaison Avec Des Composés Similaires
1-dichlorophosphorylpiperidine can be compared with other organophosphorus compounds, such as:
Phosphoric Dichloride: Similar in structure but lacks the piperidine ring, making it less versatile in certain applications.
Phosphinic Dichloride: Contains a different phosphorus oxidation state, leading to different reactivity and applications.
Phosphonic Acid Derivatives: These compounds have similar reactivity but differ in their specific functional groups and applications.
The uniqueness of phosphonic dichloride, piperidino- lies in its combination of the phosphonic dichloride group with the piperidine ring, providing a unique set of chemical properties and reactivity patterns that are valuable in various fields of research and industry.
Propriétés
Numéro CAS |
1498-56-2 |
|---|---|
Formule moléculaire |
C5H10Cl2NOP |
Poids moléculaire |
202.02 g/mol |
Nom IUPAC |
1-dichlorophosphorylpiperidine |
InChI |
InChI=1S/C5H10Cl2NOP/c6-10(7,9)8-4-2-1-3-5-8/h1-5H2 |
Clé InChI |
FZHNJMKVRJJKBK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(=O)(Cl)Cl |
SMILES canonique |
C1CCN(CC1)P(=O)(Cl)Cl |
Key on ui other cas no. |
1498-56-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















